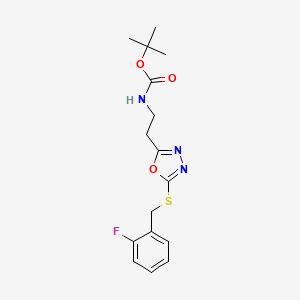![molecular formula C22H23N5O3 B11455530 4-(2,5-dimethoxyphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11455530.png)
4-(2,5-dimethoxyphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic organic molecule with a unique structure. Let’s break it down:
- The core structure consists of a pyrimido[1,2-a][1,3,5]triazine ring system.
- Attached to this core, we have:
- A 2,5-dimethoxyphenyl group (substituted at the 4-position).
- An amino group (substituted at the 8-position) derived from 3-methylphenylamine.
- A methyl group (substituted at the 2-position).
- The compound’s full IUPAC name is quite a mouthful: 4-(2,5-dimethoxyphenyl)-8-methyl-2-[(3-methylphenyl)amino]-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one .
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can infer that it involves multiple steps due to its complex structure.
- Industrial production methods likely involve optimization for yield, scalability, and cost-effectiveness.
Chemical Reactions Analysis
- Reactions this compound might undergo include:
Oxidation: Oxidation of the amino group or other functional groups.
Reduction: Reduction of the nitro groups or other substituents.
Substitution: Substitution reactions at various positions.
- Common reagents and conditions would depend on the specific reaction. For example:
Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.
Reduction: Hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
- Major products formed would vary based on the reaction conditions.
Scientific Research Applications
- This compound’s applications span several fields:
Chemistry: As a synthetic intermediate or reagent.
Biology: Potential use in drug discovery or as a probe for biological studies.
Medicine: Investigated for pharmacological effects (e.g., anticancer, antimicrobial).
Industry: Perhaps in materials science or catalysis.
- Further research is needed to explore these applications fully.
Mechanism of Action
- Unfortunately, detailed information on the mechanism of action is scarce.
- Molecular targets and pathways remain elusive, but they likely involve interactions with enzymes, receptors, or cellular processes.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, we can compare it to related structures:
(2,4-Dimethoxyphenyl)-(3-methylphenyl)-methanone: (CAS Number: 854025-57-3) .
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: (CAS Number: 14544-47-9)
- Highlighting its uniqueness:
- The combination of the pyrimido[1,2-a][1,3,5]triazine core with the specific substituents makes our compound distinct.
Remember that this information is based on available data, and further research may reveal additional insights
Properties
Molecular Formula |
C22H23N5O3 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
4-(2,5-dimethoxyphenyl)-8-methyl-2-(3-methylanilino)-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H23N5O3/c1-13-6-5-7-15(10-13)24-21-25-20(17-12-16(29-3)8-9-18(17)30-4)27-19(28)11-14(2)23-22(27)26-21/h5-12,20H,1-4H3,(H2,23,24,25,26) |
InChI Key |
ZMLCYCCDGHBXTK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC(N3C(=O)C=C(N=C3N2)C)C4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-({1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}amino)-1-(4-fluorophenyl)pyrrolidine-2,5-dione](/img/structure/B11455476.png)
![(3E)-3-[(4-methoxyphenyl)methylidene]oxolane-2,4-dione](/img/structure/B11455481.png)

![3-[(2,4-dimethylphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11455490.png)
![N-(2-methoxybenzyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide](/img/structure/B11455494.png)
![4-Imino-8-(4-methoxyphenyl)-7-methyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B11455496.png)
![N-[4-(acetylamino)phenyl]-2-(2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl)acetamide](/img/structure/B11455519.png)
![Ethyl 4-({2-[(3-bromophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11455521.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-4-(2-methylpropoxy)benzamide](/img/structure/B11455529.png)
![N-(4-chlorophenyl)-7-methyl-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11455532.png)
![4-Tert-butyl-N-{2-ethyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-YL}benzamide](/img/structure/B11455536.png)
